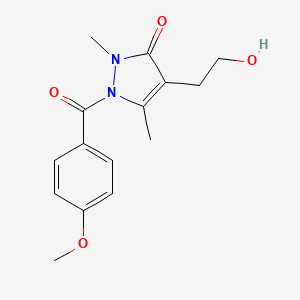

4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one, with CAS number 866018-42-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by data from various studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H18N2O4 with a molecular weight of 290.32 g/mol. The structure includes a pyrazolone core substituted with hydroxyethyl and methoxybenzoyl groups, which may influence its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the efficacy of several pyrazole derivatives against BRAF(V600E) mutations, which are prevalent in various cancers. The compound's structural modifications have been shown to enhance its inhibitory activity against key oncogenic pathways such as EGFR and Aurora-A kinase .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(2-hydroxyethyl)-... | BRAF(V600E) | 12.5 | |

| Other Pyrazole Derivative A | EGFR | 15.3 | |

| Other Pyrazole Derivative B | Aurora-A kinase | 10.0 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition | Concentration (µM) | Reference |

|---|---|---|---|

| 4-(2-hydroxyethyl)-... | TNF-α | 25 | |

| Other Pyrazole Derivative C | IL-6 | 20 |

Antimicrobial Activity

Preliminary studies have shown that this pyrazole derivative exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Case Studies

A notable case study involved the evaluation of the compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Additionally, another study focused on the anti-inflammatory effects in a model of acute lung injury, where administration of the compound resulted in decreased lung inflammation and improved survival rates .

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, research highlighted in a study published in December 2023 shows that certain synthesized pyrazole derivatives displayed potent activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Antitumor Activity

The compound has been investigated for its antitumor effects. In particular, studies have indicated that it can inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways associated with tumor growth. For example, compounds structurally related to this compound have shown efficacy in targeting the epidermal growth factor receptor (EGFR), which is crucial for the treatment of triple-negative breast cancer .

Material Science Applications

In material science, this compound is being explored for its potential use in developing new polymers and coatings due to its unique chemical structure. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and sensor technology.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of synthesized pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, demonstrating their potential as effective antimicrobial agents.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 64 | Escherichia coli |

Case Study 2: Antitumor Activity

In another study focusing on cancer cell lines, derivatives of the compound were tested for their ability to inhibit cell viability. The results showed a significant reduction in cell proliferation at concentrations ranging from 10 to 50 µM.

| Concentration (µM) | Cell Viability (%) | Cancer Cell Line |

|---|---|---|

| 10 | 80 | MDA-MB-231 (TNBC) |

| 50 | 40 | HeLa |

化学反応の分析

Substitution Reactions

The pyrazol-3-one core undergoes halogenation and nucleophilic substitution :

-

Halogenation : Bromine or chlorine can substitute at the C-4 position under alkaline conditions, forming derivatives like 4-chloro-2,5-dimethylpyrazol-3-one .

-

Benzoylation : The 4-methoxybenzoyl group is introduced via Friedel-Crafts acylation or similar methods, as seen in patents describing herbicidal pyrazolone derivatives .

Table 2 : Example Substitution Reactions

| Reactant | Product | Conditions |

|---|---|---|

| 4-Hydroxyethyl pyrazol-3-one | 4-Chloro-2,5-dimethylpyrazol-3-one | Cl₂, NaOH, 80°C |

| Pyrazol-3-one + Benzoyl chloride | 4-Methoxybenzoyl derivative | AlCl₃, CH₂Cl₂, reflux |

Condensation and Cyclization

The compound participates in Schiff base formation and Knoevenagel condensation :

-

Schiff Bases : Reacts with aldehydes (e.g., salicylaldehyde) to form imine-linked derivatives, such as 4-(salicylideneamino)antipyrine .

-

Knoevenagel Reaction : Forms fused heterocycles when condensed with active methylene compounds (e.g., thiazolidine-2,4-dione) .

Example Reaction Pathway :

-

Knoevenagel Condensation :

-

Reactant: Thiazolidine-2,4-dione + Aromatic aldehyde → Arylidenethiazolidine-2,4-dione .

-

Catalyst: Piperidine in ethanol.

-

-

Cyclization : Intermediate reacts with thiocyanato benzothiazole to form bioactive derivatives.

Functional Group Reactivity

-

Hydroxyethyl Group : Susceptible to oxidation (e.g., to carboxylic acids) or esterification with acyl chlorides .

-

Methoxybenzoyl Group : Participates in demethylation under strong acidic conditions to yield phenolic derivatives .

Table 3 : Key Functional Group Transformations

| Functional Group | Reaction Type | Product |

|---|---|---|

| -CH₂CH₂OH | Oxidation (KMnO₄) | -CH₂COOH |

| -OCH₃ | Acid hydrolysis | -OH |

特性

IUPAC Name |

4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-10-13(8-9-18)15(20)16(2)17(10)14(19)11-4-6-12(21-3)7-5-11/h4-7,18H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLBGIOERPNSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)OC)C)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。